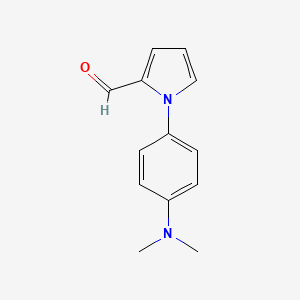![molecular formula C14H22N2O2 B1298227 1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine CAS No. 55846-51-0](/img/structure/B1298227.png)
1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine” is a biochemical used for proteomics research . It has a molecular formula of C14H22N2O2 and a molecular weight of 250.34 .
Synthesis Analysis
While specific synthesis methods for “1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine” were not found, related compounds have been synthesized through various methods. For instance, the compound “2-methoxy-4-((4-methoxyphenilimino)methyl)phenol” could be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method . Another method involves the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol .Applications De Recherche Scientifique
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It serves as a biochemical tool for probing protein interactions and dynamics due to its ability to bind to certain protein receptors or alter protein behavior .
Medicinal Chemistry
In medicinal chemistry, this molecule is explored for its potential therapeutic effects. Its structure allows it to interact with various biological targets, which could lead to the development of new medications for diseases where modulation of specific protein pathways is necessary .
Agricultural Chemistry
The compound’s derivatives could be used in the synthesis of agrochemicals. Its molecular framework can be modified to create substances that protect crops from pests or diseases, or to improve crop yield and quality .
Material Science
“1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine” may contribute to the development of new materials with enhanced properties. Its chemical structure could be incorporated into polymers to improve their stability, durability, or to impart new functionalities like conductivity or flame retardance .
Environmental Science
Researchers might investigate the use of this compound in environmental science, particularly in the development of sensors or absorbents for environmental monitoring and cleanup. Its ability to form complexes with metals or organic compounds could be valuable in detecting or removing pollutants .
Biochemistry
In biochemistry, the compound could be used to study enzyme mechanisms or metabolic pathways. It might act as an inhibitor or activator for certain enzymes, helping to elucidate their roles in biological processes .
Pharmacology
Pharmacological studies may explore the compound’s potential as a lead structure for drug development. Its interaction with various receptors or ion channels could be beneficial in treating neurological disorders or other conditions .
Analytical Chemistry
Finally, in analytical chemistry, this compound could be used as a standard or reagent in chromatography, mass spectrometry, or spectroscopy to identify or quantify other substances due to its unique chemical properties .
Propriétés
IUPAC Name |
1-[2-(2-methoxy-4-methylphenoxy)ethyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-12-3-4-13(14(11-12)17-2)18-10-9-16-7-5-15-6-8-16/h3-4,11,15H,5-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCDVXRNAHWCPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2CCNCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


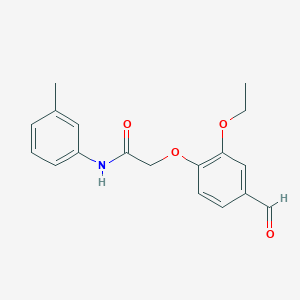

![(4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid](/img/structure/B1298159.png)
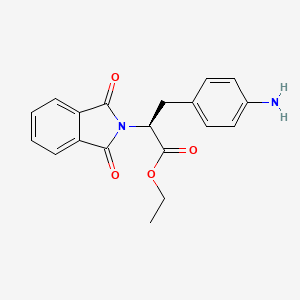
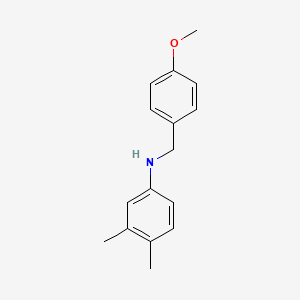
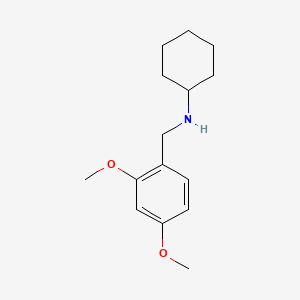
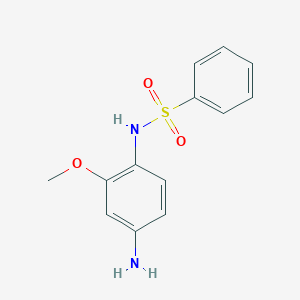
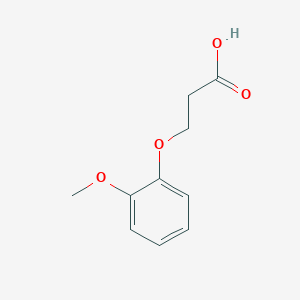
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1298174.png)
![4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1298183.png)
